Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2. K-604 demonstrates improved aqueous solubility and oral absorption compared to earlier compounds in its development series. []
Relevance: While structurally distinct from N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, K-604 shares a core piperazine-1-yl)acetamide moiety. This structural similarity suggests potential exploration of shared structure-activity relationships and pharmacological profiles, particularly regarding potential interactions with ACAT enzymes. [] Further research is needed to explore this relationship.
Compound Description: This compound features a piperazine ring in a chair conformation. It is structurally characterized by the presence of quinoline, phenyl, and methoxyphenyl rings, with defined dihedral angles between them. []
Relevance: Similar to N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, this compound contains the 2-(piperazin-1-yl)acetamide moiety. The presence of this shared structural element suggests a potential avenue for exploring variations in substituents and their influence on biological activity. []
Compound Description: This compound is a coumarin derivative, characterized by the presence of a 2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide group. Crystal structure analysis and Hirshfeld surface analysis have been utilized to understand its intermolecular interactions. []
Relevance: This compound, like N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, contains a piperazin-1-yl)acetamide core structure. The variations in substituents attached to this core highlight potential modifications that could be explored to understand their effects on physicochemical properties and biological activities. []
Compound Description: This is another coumarin derivative with structural similarities to compound 3. It is distinguished by the presence of a N-(2,4-dimethoxybenzyl) group. []
Relevance: The shared 2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide moiety with compound 3, which also incorporates a piperazin-1-yl)acetamide core as in N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, emphasizes the significance of this core structure in medicinal chemistry and the potential for exploring diverse substituents to fine-tune pharmacological profiles. []
Compound Description: This compound is a potent β-secretase (BACE1) inhibitor with a reported IC50 in the micromolar range. It exhibits favorable hydrogen bonding interactions with key catalytic residues of BACE1. []
Relevance: While structurally distinct from N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, this compound shares a piperazine moiety, substituted with a phenyl group at position 4. This shared substructure suggests a potential area for investigating whether these compounds share similar pharmacological targets or exhibit overlapping biological activities, despite their structural differences. []
Compound Description: This compound is structurally defined by a piperazine ring in a chair conformation and an E-configured C=C double bond. The crystal structure reveals weak intermolecular C—H⋯π interactions. []
Relevance: This compound shares the 4-ethoxyphenyl substituent with N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride. Investigating the influence of this shared substituent on their respective biological activities and physicochemical properties could provide valuable insights. []
Compound Description: AC-90179 acts as a potent and selective serotonin 2A receptor (5-HT2A) inverse agonist. It displays atypical antipsychotic activity with minimal extrapyramidal side effects. []
Relevance: While structurally distinct from N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, AC-90179 shares a phenyl-acetamide substructure. This structural similarity, along with the presence of a piperidine ring (structurally similar to piperazine), suggests a potential overlap in their pharmacological profiles and encourages further investigation into their interactions with serotonin receptors. []
Compound Description: This compound is structurally analogous to compound 6, featuring fluorine atoms instead of bromine atoms on the bis(phenyl)methyl substituent. []
Relevance: Like compound 6, this compound shares the 4-ethoxyphenyl substituent with N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride. Comparing their activities could offer valuable insights into the impact of halogen substitutions on their biological activity and physicochemical properties. []
Compound Description: PHR0007 demonstrates a positive inotropic effect on cardiac muscle, mediated through the phosphodiesterase-cAMP-protein kinase A signaling pathway. []
Relevance: Like N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, PHR0007 possesses a central 2-(piperazin-1-yl)acetamide moiety. This shared structural element underscores the importance of this core structure in medicinal chemistry and its ability to be incorporated into molecules with diverse biological activities. []
Compound Description: This compound features a piperazine ring adopting a chair conformation. Structural analysis highlights intramolecular C—H⋯O and N—H⋯N interactions. []
Relevance: N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride and this compound share a significant structural similarity in the 2-[4-(substituted phenyl)piperazin-1-yl]-acetamide core. The primary difference lies in the substitution on the phenyl ring (ethoxy vs. methoxy) and the presence of a pyridinyl group instead of an ethoxyphenyl group. Comparing these compounds could elucidate the effect of these subtle structural changes on their biological activity. []
Compound Description: This series of compounds exhibits anticonvulsant activity, with some derivatives demonstrating significant protection against maximal electroshock-induced seizures in mice. []
Relevance: These compounds, like N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, feature a 2-(piperazin-1-yl)acetamide core structure. This highlights the versatility of this core for generating molecules with diverse biological activities and suggests the potential for N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride to possess anticonvulsant properties. []
Compound Description: This compound shares structural similarities with compounds 6 and 8, featuring fluorine atoms on the bis(phenyl)methyl substituent and an ethoxyphenyl group. It is characterized by an E-configured C=C double bond and a piperazine ring in a chair conformation. []
Relevance: Similar to compounds 6 and 8, this compound also possesses the 4-ethoxyphenyl substituent, which is a key structural component of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride. Comparing the three compounds could provide insights into the structure-activity relationships related to variations in the bis(phenyl)methyl substituent and their impact on biological activity and physicochemical properties. []
4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride salt (fosnetupitant)
Compound Description: Fosnetupitant is a prodrug of aprepitant, a potent and selective antagonist of the neurokinin 1 (NK1) receptor. Fosnetupitant is used in combination with palonosetron and dexamethasone for preventing chemotherapy-induced nausea and vomiting. []
Relevance: While structurally dissimilar to N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, fosnetupitant shares a piperazine ring as a structural motif. This shared feature, although present in a significantly larger and more complex molecule, highlights the versatility of piperazine as a building block in medicinal chemistry. []
Compound Description: This compound acts as a 5-HT1A receptor antagonist and exists in both crystalline and amorphous forms. Research focuses on its potential therapeutic applications. [, ]
Relevance: This compound, like N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, incorporates a piperazine ring within its structure. The distinct chemical environments of the piperazine ring in both compounds suggest different binding interactions and pharmacological profiles. [, ]
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. Some derivatives showed moderate to good activity against various bacterial strains. []
Relevance: These compounds share a structural similarity with N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride through the presence of a substituted piperazine ring linked to another aromatic system. While the connecting functional group differs (methanone vs. acetamide), the shared structural motif suggests a potential overlap in their pharmacological profiles, specifically regarding antimicrobial activity. []
Compound Description: This compound is synthesized from duloxetine and features a complex structure incorporating piperazine, naphthalene, thiophene, and benzoyl moieties. []
Relevance: This compound and N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride share the 2-(4-substituted piperazin-1-yl)acetamide moiety. Although structurally more complex, the presence of this shared structural element suggests potential commonalities in their pharmacological targets or biological activities. []
Compound Description: This series of compounds was evaluated for their central nervous system (CNS) activity, specifically anxiolytic and skeletal muscle relaxant effects. Compound 3h showed potent activity in both areas. []
Relevance: These compounds are structurally related to N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride as they belong to the same chemical class: 2-[4-(substituted phenyl)piperazin-1-yl]acetamides. Studying their structure-activity relationships can provide insights into the effects of different substituents on the phenyl ring and their influence on biological activity. []
Compound Description: PABSA exhibits potent and selective endothelin A (ETA) receptor antagonist activity. It demonstrates a greater potency compared to other ETA antagonists like BQ-123. []
Relevance: While structurally distinct from N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, PABSA provides an example of a biologically active compound containing a substituted acetamide moiety. This highlights the potential for exploring structural variations around the acetamide core to modulate biological activity and target specificity. []
Compound Description: This series was designed as potential atypical antipsychotic agents, targeting dopamine D3 and serotonin receptors. The design was based on available structural information of these receptors. []
Relevance: These compounds, similar to N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, contain the 2-[4-(substituted phenyl)-piperazin-1-yl]-acetamide core structure. The varying substituents on the phenyl ring and the presence of a naphthalen-1-yl group in these compounds allow for the exploration of structure-activity relationships and potential optimization for antipsychotic activity. []
Compound Description: This series was designed and synthesized as potential atypical antipsychotic agents. They were evaluated for their D2 and 5-HT2A antagonism in mice. []
Compound Description: These compounds were synthesized and evaluated as potential antipsychotic agents. Computational studies showed good similarity to standard drugs. They also demonstrated 5-HTP-induced head-twitch inhibition and low catalepsy induction in mice. []
Relevance: This series shares the core structure of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, specifically the 2-(4-substituted piperazin-1-yl)-N-phenylacetamide moiety. The main difference lies in the substitution on the piperazine nitrogen (2-chlorobenzyl/benzoyl vs. a hydrogen atom). This comparison allows for evaluating the effects of different substituents at this position on potential antipsychotic activity. []
Compound Description: This series of compounds was designed as potential inhibitors of falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. Despite this, the compounds showed weak or no inhibition of falcipain-2. []
Relevance: These compounds share the 2-(4-substituted piperazin-1-yl)-N-phenylacetamide core structure with N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride. The primary difference lies in the absence of the ethoxy group on the phenyl ring in the target compound. Comparing their activities might provide information about the specific structural features necessary for falcipain-2 inhibition and whether the ethoxy group is crucial for this activity. []
Compound Description: 1,3BFCPA exhibits corrosion inhibition properties for mild steel in acidic environments. It shows high inhibitor efficiency, particularly in sulfuric acid, through a mechanism consistent with Langmuir adsorption isotherm. []
Compound Description: PRX-00023 is a potent and selective 5-HT1A agonist identified through an in silico 3D model-driven discovery process. It is currently in Phase III clinical trials for generalized anxiety disorder (GAD), showing favorable tolerability, pharmacokinetics, and pharmacodynamics. []
Relevance: PRX-00023 shares a substituted piperazine-phenyl-acetamide core structure with N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride. This similarity, while within a more complex structure, suggests a potential for shared or overlapping pharmacological activities. []
Compound Description: This compound demonstrates a preference for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). It exhibits nanomolar affinity for both receptors, indicating its potential as a lead for novel antipsychotics. []
Relevance: Compound 6c shares the [4-(2-Methoxyphenyl)piperazin-1-yl] substructure with 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide (compound 10), highlighting the importance of this substructure in D2 and D3 receptor binding. Compared to N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, both compounds 6c and 10 demonstrate the potential impact of structural modifications on receptor selectivity within the dopamine receptor family. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.